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Compound of Interest

Compound Name: Yck2-IN-1

Cat. No.: B15543660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and

biological activity of Yck2-IN-1, a potent inhibitor of the Candida albicans kinase Yck2. The

information presented herein is intended to support research and development efforts in the

field of antifungal drug discovery.

Chemical Properties and Structure
Yck2-IN-1, also referred to as Compound 2a, is a small molecule inhibitor belonging to the

pyrazolo[1,5-a]pyridine class of compounds[1]. Its development was the result of a structure-

guided optimization of a lead compound, GW461484A, to enhance its potency and

pharmacological properties against Yck2[1][2].

Chemical Structure
The chemical structure of Yck2-IN-1 is provided below:

IUPAC Name: 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine-6-carbonitrile

Chemical Formula: C₁₉H₁₁FN₄[3]

Molecular Weight: 314.32 g/mol [3]

CAS Number: 401816-26-0
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Physicochemical Properties
A summary of the key physicochemical and biological properties of Yck2-IN-1 is presented in

the table below.

Property Value Reference

Molecular Formula C₁₉H₁₁FN₄

Molecular Weight 314.32 g/mol

CAS Number 401816-26-0

IC₅₀ (Yck2) ~80 nM

MIC₈₀ (C. albicans) 12.5 µM

Metabolic Stability
66% remaining in mouse liver

microsomes

XLogP3-AA 3.1

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
4

Topological Polar Surface Area 54 Å²

Mechanism of Action and Signaling Pathway
Yck2-IN-1 exerts its antifungal activity by targeting Yck2, a casein kinase 1 (CK1) family

member in Candida albicans. Yck2 is a non-essential stress kinase that plays a crucial role in

several key cellular processes, including morphogenesis (the transition from yeast to hyphal

form), biofilm formation, and cell wall integrity. By inhibiting Yck2, Yck2-IN-1 disrupts these

processes, ultimately leading to a reduction in fungal virulence and potentiation of the activity of

other antifungal agents like caspofungin.

The Yck2 signaling pathway is integrated with the cellular response to stress and nutrient

availability, influencing the yeast-to-hypha transition, a critical virulence factor for C. albicans.
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Yck2 signaling pathway in C. albicans.

Experimental Protocols
This section outlines the general methodologies for the synthesis, in vitro kinase inhibition

assay, and in vivo efficacy studies of Yck2-IN-1, based on available information.

Synthesis of Yck2-IN-1 (Compound 2a)
While a detailed, step-by-step protocol for the synthesis of Yck2-IN-1 is proprietary, the general

approach for creating similar pyrazolo[1,5-a]pyridine derivatives involves a multi-step synthesis.

A plausible synthetic workflow is outlined below.
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General Synthetic Workflow for Yck2-IN-1

Starting Materials
(e.g., substituted pyrazole and pyridine precursors)

Step 1: Condensation Reaction

Pyrazolo[1,5-a]pyridine core formation

Step 2: Functional Group Introduction
(e.g., cyanation)

Introduction of the cyano group at C6

Step 3: Suzuki Coupling

Yck2-IN-1
(Final Product)

Purification
(e.g., Chromatography)

Click to download full resolution via product page

Generalized synthetic workflow for Yck2-IN-1.
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In Vitro Yck2 Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of Yck2-IN-1 against the Yck2 kinase is typically determined using a

luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay. This assay measures

the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the

remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a

luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase

activity.

General Protocol:

Kinase Reaction:

Prepare a reaction mixture containing the Yck2 enzyme, a suitable substrate (e.g.,

casein), and ATP in a kinase assay buffer.

Add varying concentrations of Yck2-IN-1 (or DMSO as a control) to the reaction mixture.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60

minutes).

ADP Detection:

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining

ATP. Incubate at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase

reaction. Incubate at room temperature.

Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of inhibition for each concentration of Yck2-IN-1 relative to the

control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Efficacy in a Mouse Model of Systemic
Candidiasis
The in vivo antifungal efficacy of Yck2-IN-1 is evaluated in a murine model of systemic

candidiasis.

General Protocol:

Infection Model:

Female BALB/c or C57BL/6 mice are commonly used.

Mice are immunosuppressed, for example, with cyclophosphamide, to establish a robust

infection.

A lethal or sublethal dose of a clinically relevant C. albicans strain (e.g., SC5314) is

injected intravenously via the tail vein.

Treatment Regimen:

Treatment with Yck2-IN-1 (dissolved in a suitable vehicle) is initiated at a specific time

point post-infection.

The compound is administered via an appropriate route, such as intraperitoneal (IP)

injection or oral gavage (PO), at various doses.

A control group receives the vehicle only. Treatment is typically administered once or twice

daily for a defined period (e.g., 5-7 days).

Efficacy Assessment:

Survival Study: Mice are monitored daily, and survival rates are recorded. Kaplan-Meier

survival curves are generated to compare the efficacy of the treatment groups.
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Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs

(e.g., kidneys, brain) are harvested. The organs are homogenized, and serial dilutions are

plated on appropriate agar plates to determine the fungal burden (colony-forming units per

gram of tissue).

Conclusion
Yck2-IN-1 is a promising antifungal agent with a novel mechanism of action that targets the

fungal-specific kinase Yck2. Its potent in vitro activity and in vivo efficacy, particularly against

drug-resistant strains of Candida albicans, highlight its potential for further development as a

new therapeutic option for invasive fungal infections. This technical guide provides a

foundational understanding of its chemical and biological properties to aid researchers in their

ongoing investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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